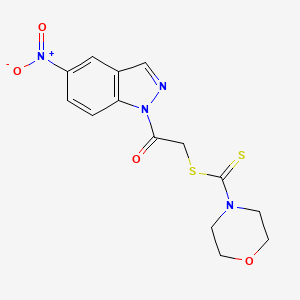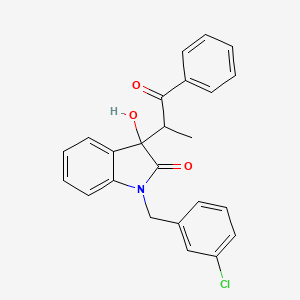
2-{5-nitro-1H-indazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-nitro-1H-indazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate is a complex organic compound that features a nitroindazole moiety linked to a morpholinecarbodithioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-nitro-1H-indazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate typically involves multi-step organic reactions. One common approach is to start with the nitration of indazole to form 5-nitroindazole. This intermediate is then reacted with an appropriate oxoethylating agent to introduce the 2-oxoethyl group. Finally, the morpholinecarbodithioate moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-nitro-1H-indazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholinecarbodithioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted morpholinecarbodithioate derivatives.
Applications De Recherche Scientifique
2-{5-nitro-1H-indazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{5-nitro-1H-indazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholinecarbodithioate moiety may also contribute to its activity by interacting with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{5-nitro-1H-imidazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate
- 2-{5-nitro-1H-pyrazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate
- 2-{5-nitro-1H-triazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate
Uniqueness
2-{5-nitro-1H-indazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate is unique due to the presence of the indazole ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds that contain different heterocyclic rings.
Propriétés
Formule moléculaire |
C14H14N4O4S2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
[2-(5-nitroindazol-1-yl)-2-oxoethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H14N4O4S2/c19-13(9-24-14(23)16-3-5-22-6-4-16)17-12-2-1-11(18(20)21)7-10(12)8-15-17/h1-2,7-8H,3-6,9H2 |
Clé InChI |
VNHCPUFSMWLERY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)SCC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B15283807.png)
![Methyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate](/img/structure/B15283819.png)
![3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide](/img/structure/B15283827.png)
![6-(2-Iodophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283846.png)
![2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B15283854.png)
![[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide](/img/structure/B15283861.png)
![8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B15283865.png)
![N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B15283878.png)
![3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B15283883.png)


![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
![2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B15283910.png)
![(4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone](/img/structure/B15283913.png)
